molecular formula C21H19N3O3S B1665488 Amsacrine CAS No. 51264-14-3

Amsacrine

Cat. No. B1665488
CAS RN: 51264-14-3
M. Wt: 393.5 g/mol
InChI Key: XCPGHVQEEXUHNC-UHFFFAOYSA-N
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Patent
US04626541

Procedure details

In the above formulations, a mixture of m-AMSA-L(+)-lactate and 1 mole equivalent of D,L-pyroglutamic acid will provide a 5 mg/ml m-AMSA solution which will not precipitate. The use of L-pyroglutamic acid in place of D,L-pyroglutamic acid will provide a 5 to 7.5 mg/ml solution which will not precipitate.
Name
m-AMSA L(+)-lactate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([NH:24][S:25]([CH3:28])(=[O:27])=[O:26])[CH:6]=[CH:7][C:8]=1[NH:9][C:10]1[C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][C:16]=2[N:17]=[C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][C:19]=12.C([O-])(=O)[C@H](C)O.N1C(=O)CCC1C(O)=O>>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([NH:24][S:25]([CH3:28])(=[O:27])=[O:26])[CH:6]=[CH:7][C:8]=1[NH:9][C:10]1[C:19]2[CH:20]=[CH:21][CH:22]=[CH:23][C:18]=2[N:17]=[C:16]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=12 |f:0.1|

Inputs

Step One
Name
m-AMSA L(+)-lactate
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=CC1NC=2C=3C=CC=CC3N=C4C2C=CC=C4)NS(=O)(=O)C.C([C@@H](O)C)(=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(CCC1=O)C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1NC=2C=3C=CC=CC3N=C4C2C=CC=C4)NS(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.